molecular formula C10H10N2O5 B11821237 1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione

1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione

Cat. No.: B11821237
M. Wt: 238.20 g/mol
InChI Key: GWEKKRJADSLWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ethyl (4-Nitrophenylamino) Oxoacetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-nitroaniline . The reaction conditions typically include the use of solvents such as dichloromethane and ethyl acetate, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Ethyl (4-Nitrophenylamino) Oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethyl group or the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (4-Nitrophenylamino) Oxoacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (4-Nitrophenylamino) Oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or proteins, depending on its chemical structure and the specific biological system being studied . The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Ethyl (4-Nitrophenylamino) Oxoacetate can be compared with other similar compounds, such as:

    Ethyl (4-Aminophenylamino) Oxoacetate: This compound has an amino group instead of a nitro group, resulting in different chemical properties and reactivity.

    Methyl (4-Nitrophenylamino) Oxoacetate: This compound has a methyl group instead of an ethyl group, which affects its solubility and reactivity.

    Ethyl (4-Nitrophenylamino) Acetate: This compound lacks the oxo group, leading to different chemical behavior and applications.

The uniqueness of Ethyl (4-Nitrophenylamino) Oxoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(4-nitroanilino) 2-oxobutanoate

InChI

InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3

InChI Key

GWEKKRJADSLWAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.